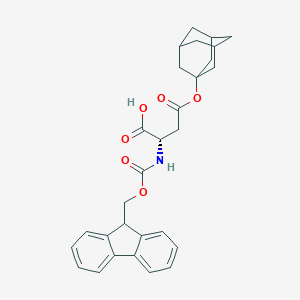
2,6-Diphenylphenol
Overview
Description
2,6-Diphenylphenol is a white solid with the molecular formula (C6H5)2C6H3OH . It has a molecular weight of 246.30 . It is used as a ligand during the synthesis of reduced coordination (less than 6), unchelated manganese oxygen cluster systems .
Synthesis Analysis
2,6-Diphenylphenol can be synthesized from 2,6-dichlorophenol and phenylboronic acid . The reaction conditions involve the use of palladium diacetate and dicyclohexylphenylphosphine in water and 1,2-dichloro-ethane at 40 - 70°C for 3 hours .Molecular Structure Analysis
The molecular structure of 2,6-Diphenylphenol consists of a phenol group attached to a benzene ring, which is further substituted with two phenyl groups at the 2nd and 6th positions .Chemical Reactions Analysis
2,6-Diphenylphenol reacts with (n)BuLi, NaH, KH, or Rb or Cs metal in benzene to yield the solvent-free complexes [M (OAr)] x . It has also been used in the preparation of derivatives of pyrazine-2,3-dicarbonitrile, a precursor required for the synthesis of octaazaphthalocyanine (AzaPc) derivatives .Physical And Chemical Properties Analysis
2,6-Diphenylphenol is a white solid with a melting point of 101-103 °C . It has a molecular weight of 246.30 .Scientific Research Applications
Synthesis of Reduced Coordination Manganese Oxygen Cluster Systems : 2,6-Diphenylphenol has been used as a ligand during the synthesis of reduced coordination (less than 6), unchelated manganese oxygen cluster systems .
Preparation of Pyrazine-2,3-dicarbonitrile Derivatives
This compound has been used in the preparation of derivatives of pyrazine-2,3-dicarbonitrile, which is a precursor required for the synthesis of octaazaphthalocyanine (AzaPc) derivatives .
Safety and Hazards
2,6-Diphenylphenol is classified as an aquatic acute 1 and aquatic chronic 1 hazard, meaning it is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Mechanism of Action
Target of Action
2,6-Diphenylphenol, also known as DPP, is an important organic intermediate . It has been used as a ligand during the synthesis of reduced coordination (less than 6), unchelated manganese oxygen cluster systems . The primary targets of 2,6-Diphenylphenol are therefore these manganese oxygen cluster systems.
Mode of Action
The mode of action of 2,6-Diphenylphenol involves its reaction with various metals in benzene to yield solvent-free complexes . For example, it reacts with (n)BuLi, NaH, KH, or Rb or Cs metal in benzene to give the solvent-free complexes [M(OAr)]x in excellent yield . The complex Rb(OC(6)H(3)Ph(2)-2,6)() exhibits a ladderlike structure in the solid state with triply bridging oxygen atoms .
Biochemical Pathways
It’s known that it plays a role in the synthesis of reduced coordination, unchelated manganese oxygen cluster systems . It’s also used in the preparation of derivatives of pyrazine-2,3-dicarbonitrile, a precursor required for the synthesis of octaazaphthalocyanine (AzaPc) derivatives .
Result of Action
The result of 2,6-Diphenylphenol’s action is the formation of solvent-free complexes when it reacts with various metals in benzene . These complexes have applications in the synthesis of reduced coordination, unchelated manganese oxygen cluster systems and in the preparation of derivatives of pyrazine-2,3-dicarbonitrile .
Action Environment
The action of 2,6-Diphenylphenol is influenced by the environment in which it is used. For example, its reaction with various metals to form solvent-free complexes occurs in benzene . The stability and efficacy of 2,6-Diphenylphenol may therefore be influenced by factors such as the presence of benzene and the specific metals used in the reaction.
properties
IUPAC Name |
2,6-diphenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGFTMUSEPZNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26353-84-4 | |
| Record name | [1,1′:3′,1′′-Terphenyl]-2′-ol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26353-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30947151 | |
| Record name | 2,6-Diphenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenylphenol | |
CAS RN |
2432-11-3 | |
| Record name | 2,6-Diphenylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diphenylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diphenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-terphenyl-2'-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIPHENYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA93W35M96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 2,6-Diphenylphenol is C18H14O, and its molecular weight is 246.30 g/mol. []
ANone: 2,6-Diphenylphenol has been characterized using various spectroscopic techniques, including:
- FTIR: Reveals a characteristic hydroxyl stretching band at 3524 cm-1, indicating an intramolecular O-H⋯π hydrogen bond. []
- MS: Confirms the molecular weight and provides fragmentation patterns. []
- NMR: Provides detailed information about the structure and conformation of the molecule, including the influence of fluorine substitution on polymer properties. [, ]
- UV-vis: Shows changes in absorption spectra upon complexation with β-cyclodextrin, indicating inclusion complex formation. []
A: The melting point of 2,6-Diphenylphenol generally correlates with the glass transition temperatures and melting points of its corresponding polymers. This relationship allows for property prediction based on monomer characteristics. []
A: Increasing the number of fluorine substituents on poly(2,6-diphenylphenylene ether) (P3O) significantly decreases the melting points and the tendency of the polymers to crystallize. This effect allows for tuning the polymer's thermal properties by adjusting the degree of fluorine substitution. []
A: 2,6-Diphenylphenol serves as the monomer in the oxidative coupling polymerization reaction to produce poly(2,6-diphenyl-1,4-phenylene ether). This polymerization, often catalyzed by copper-amine systems, yields high molecular weight polymers with a narrow molecular weight distribution. []
A: 2,6-Diphenylphenol can be copolymerized with other substituted 2,6-diarylphenols, such as those containing methyl, methoxy, or phenyl groups, to produce copolymers with tailored properties. These copolymers, along with blends of the individual polymers, offer a range of material characteristics. []
A: Research suggests that 2,6-Diphenylphenol, along with other volatile organic compounds (VOCs), is released in higher amounts from rice plants damaged by brown planthoppers (BPH), especially under elevated CO2 conditions. This altered VOC profile may attract more BPH, potentially exacerbating the infestation. []
A: Yes, 2,6-Diphenylphenol forms a 1:1 inclusion complex with β-cyclodextrin. This complexation alters the photoprototropic behavior of the molecule, as evidenced by changes in its fluorescence characteristics. []
ANone: The reaction of 2,6-Diphenylphenol with nitrogen dioxide is influenced by the substituent at the 4-position:
- 4-Methyl-2,6-diphenylphenol: Reacts with NO2 in benzene to yield various polysubstituted cyclohex-2-enones. []
- 4-Nitro-2,6-diphenylphenol: Reacts with NO2 in benzene to produce C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones. []
ANone: 2,6-Diphenylphenol (HOdpp) readily forms complexes with various metals, including:
- Lanthanoids: Forms homoleptic tris(aryloxo)lanthanoid(III) complexes with a triangular array of Odpp oxygen atoms. []
- Lead: Forms a dimeric complex, Pb2(μ-O-2,6-Ph2C6H3)2(O-2,6-Ph2C6H3)2, featuring bridging and terminal aryl oxide ligands. []
- Copper: Forms a tetrameric aryloxocopper(I) cluster, [(CuOC6H3Ph2)4], which can be further carbonylated. []
- Group 1 Metals: Forms solvent-free complexes, [M(OAr)]x, with alkali metals (Li, Na, K, Rb, Cs) exhibiting diverse structures influenced by metal-arene interactions. []
- Heterobimetallic Complexes: Forms complexes containing both rare-earth and alkaline-earth metals, stabilized by extensive π-Ph-metal interactions. [, , ]
ANone: 2,6-Diphenylphenol finds applications in analytical chemistry for:
- Gas Chromatography: Employed as a stationary phase material (Tenax TA) in gas chromatography systems, aiding in the separation and detection of volatile organic compounds. []
- Electrochemical Detection: Serves as a mediator in the electrocatalytic detection of glutathione on nanocarbon paste electrodes. []
A: While limited information is available on the specific environmental impact of 2,6-Diphenylphenol, its presence in rice plants and potential role in attracting pests highlights the need for further ecological assessments. [] Additionally, responsible waste management practices for 2,6-Diphenylphenol and its derivatives are crucial.
ANone: Depending on the specific application, alternatives to 2,6-Diphenylphenol may exist:
- Polymer Synthesis: Other substituted 2,6-diarylphenols can be used to create polymers with comparable or tailored properties. [, ]
- Analytical Applications: Different stationary phases in gas chromatography or alternative mediators for electrochemical detection might offer comparable performance. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



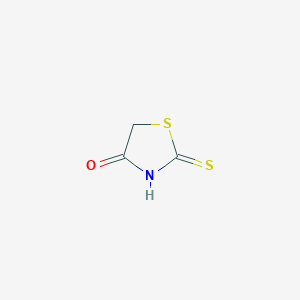


![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)

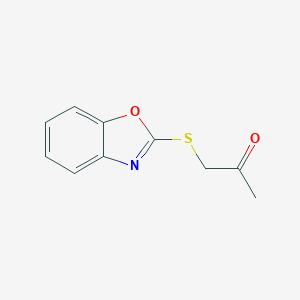
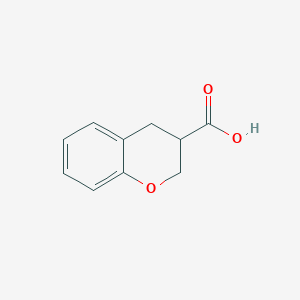
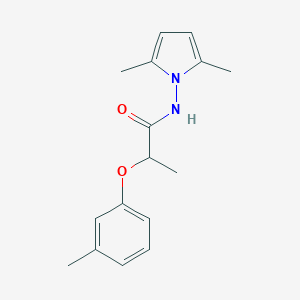
![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)
